molecular formula C20H18F3N3O2 B2731375 2-(1H-indol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone CAS No. 2034470-95-4

2-(1H-indol-1-yl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

Cat. No. B2731375
CAS RN: 2034470-95-4
M. Wt: 389.378
InChI Key: SHJYKOUIPABOHS-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes an indole ring, a pyrrolidine ring, and a pyridine ring, all connected by various functional groups. The indole ring is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Synthetic Methodologies

Research in synthetic organic chemistry has led to the development of novel methodologies for constructing heterocyclic compounds that share features with the chemical compound . For example, studies have demonstrated the synthesis of complex heterocyclic structures through reactions involving indoles and pyrroles, which are key components of the compound. These methodologies are crucial for creating molecules with potential biological activities and for constructing molecular frameworks found in natural products and pharmaceuticals (Sosnovskikh & Irgashev, 2007).

Organocatalysis in Heterocycle Formation

Organocatalytic approaches have been utilized to synthesize spiro[pyrrolidin-3,3'-oxindoles] with high enantiopurity and structural diversity, demonstrating the importance of catalysis in the efficient synthesis of biologically relevant heterocycles. These methodologies offer a rapid and diverse route to compounds that exhibit significant biological activities, highlighting the potential for developing therapeutic agents (Chen et al., 2009).

Fluorescent Properties and Binding Affinity

The study of 2-pyridin-2-yl-1H-indole derivatives, which are structurally related to the compound , has revealed interesting photophysical properties and binding affinities to biological targets such as estrogen receptors. These findings suggest the potential utility of such compounds in developing fluorescent probes for biological imaging and as lead compounds for drug development (Kasiotis & Haroutounian, 2006).

Green Synthesis of Nitrogen Heterocycles

The development of green and efficient synthetic routes for nitrogen-containing heterocycles, such as indolines and pyrrolidines, underscores the interest in sustainable chemistry practices. These methods employ environmentally friendly oxidants and provide access to a wide range of biologically active compounds, demonstrating the potential of green chemistry in the synthesis of complex molecules (Theodorou & Kokotos, 2017).

properties

IUPAC Name

2-indol-1-yl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18F3N3O2/c21-20(22,23)15-5-8-24-18(11-15)28-16-7-10-26(12-16)19(27)13-25-9-6-14-3-1-2-4-17(14)25/h1-6,8-9,11,16H,7,10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJYKOUIPABOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CN3C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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